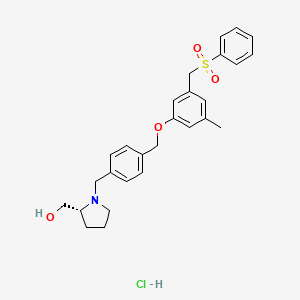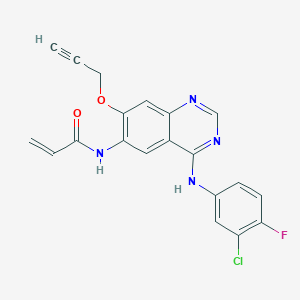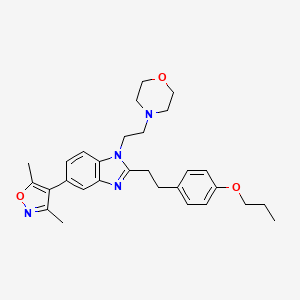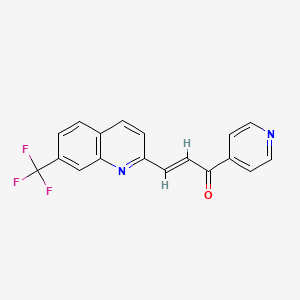
Platelet factor 4 (59-70)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platelet factor 4 (59-70) elicits human neutrophil & monocyte chemotaxis.
Scientific Research Applications
Anti-Angiogenic Properties
Platelet factor 4 (PF-4) demonstrates significant anti-angiogenic properties. A study identified a small peptide domain (PF-447–70) derived from PF-4, conserving the anti-angiogenic effects of the parent protein. This peptide inhibited internalization of FGF-2 by endothelial cells and reduced FGF-2-stimulated cell migration, indicating its potential use in developing anti-angiogenic drugs for diseases like cancer, diabetic retinopathy, and rheumatoid arthritis (Hagedorn et al., 2001).
Hematopoiesis Modulation
PF4 binds to CD34+ hematopoietic progenitor cells (HPCs), influencing hematopoiesis. It enhances adhesion of HPCs to stroma and inhibits IL-8-mediated activation of these progenitors. This interaction signifies that PF4 can directly and indirectly affect the hematopoietic environment, potentially influencing cell survival and differentiation (Dudek et al., 2003).
Blood Clot Structure Alteration
PF4 binds to fibrin, transforming the structure of blood clots. This interaction does not affect the cleavage of fibrinogen by thrombin but dramatically changes the fibrin network's structure, suggesting a role in optimizing thrombus development at injury sites (Amelot et al., 2007).
Role in Angiogenesis and Hematopoiesis
Structural studies have shown that certain determinants in PF4 are essential for inhibiting angiogenesis and megakaryocytopoiesis. PF4 and its fragments have shown promise in protecting hematopoiesis from chemotherapy and suppressing tumor growth through anti-angiogenic pathways (Maurer, Zhou, & Han, 2006).
Histamine Release from Mast Cells
The biologically-active carboxyl-terminal fragment of PF4, PF-4 (58-70), stimulates histamine release from rat peritoneal mast cells, indicating a potential role in inflammation and immune responses (Suzuki et al., 2002).
Influence on Atherosclerosis and Angiogenesis
PF4 interacts with the vasculature in complex ways, having both pro-atherogenic roles and anti-angiogenic effects. Its activity is influenced by its high affinity for proteoglycans and its ability to bind directly to growth factors and specific receptors (Aidoudi & Bikfalvi, 2010).
properties
CAS RN |
88145-47-5 |
|---|---|
Product Name |
Platelet factor 4 (59-70) |
Molecular Formula |
C71H126N16O17 |
Molecular Weight |
1475.88 |
IUPAC Name |
(2S,5S,8S,11S,14S,17S,20S,23S,26S,29S,32S,35S)-35-amino-14,17,26,29-tetrakis(4-aminobutyl)-20,23-di((S)-sec-butyl)-5-(2-carboxyethyl)-32-(4-hydroxybenzyl)-2-(hydroxymethyl)-8,11-diisobutyl-37-methyl-4,7,10,13,16,19,22,25,28,31,34-undecaoxo-3,6,9,12,15,18,21,24,27,30,33-undecaazaoctatriacontanoic acid |
InChI |
InChI=1S/C71H126N16O17/c1-11-43(9)58(87-70(102)59(44(10)12-2)86-65(97)51(24-16-20-34-75)78-61(93)48(21-13-17-31-72)79-68(100)55(38-45-25-27-46(89)28-26-45)82-60(92)47(76)35-40(3)4)69(101)81-50(23-15-19-33-74)62(94)77-49(22-14-18-32-73)63(95)83-54(37-42(7)8)67(99)84-53(36-41(5)6)66(98)80-52(29-30-57(90)91)64(96)85-56(39-88)71(103)104/h25-28,40-44,47-56,58-59,88-89H,11-24,29-39,72-76H2,1-10H3,(H,77,94)(H,78,93)(H,79,100)(H,80,98)(H,81,101)(H,82,92)(H,83,95)(H,84,99)(H,85,96)(H,86,97)(H,87,102)(H,90,91)(H,103,104)/t43-,44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,58-,59-/m0/s1 |
InChI Key |
SVIMOXOHMCOIRM-UVKYVJJHSA-N |
SMILES |
OC[C@@H](C(O)=O)NC([C@H](CCC(O)=O)NC([C@H](CC(C)C)NC([C@H](CC(C)C)NC([C@H](CCCCN)NC([C@H](CCCCN)NC([C@H]([C@@H](C)CC)NC([C@H]([C@@H](C)CC)NC([C@H](CCCCN)NC([C@H](CCCCN)NC([C@H](CC1=CC=C(O)C=C1)NC([C@H](CC(C)C)N)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Platelet factor 4 (59-70); PF4 (59-70); |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)-1-[2-[(1R)-5-(6-methylpyrimidin-4-yl)-2,3-dihydro-1H-inden-1-yl]-2,7-diazaspiro[3.5]nonan-7-yl]ethanone](/img/structure/B610048.png)



![4-[(4-{4-[(3-Cyclopropyl-1h-Pyrazol-5-Yl)amino]-6-[(Prop-2-Yn-1-Yl)carbamoyl]pyrimidin-2-Yl}piperazin-1-Yl)methyl]benzene-1-Sulfonyl Fluoride](/img/structure/B610056.png)
![N-(3',4'-Dichloro[1,1'-biphenyl]-4-yl)-4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide](/img/structure/B610058.png)
![{(3r,4r)-4-Methyl-3-[methyl(7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]piperidin-1-Yl}(Pyrrolidin-1-Yl)methanone](/img/structure/B610060.png)


![(E)-1-(2-hydroxyphenyl)-3-((1R,4R)-5-(pyridin-2-yl)-2,5-diazabicyclo[2.2.1]heptan-2-yl)prop-2-en-1-one](/img/structure/B610064.png)
